DMAP vs DMAPP: Active-Site Stabilization and Catalytic Competency in UbiX Flavin Prenyltransferase
Molecular dynamics simulations and structural studies of Pseudomonas aeruginosa UbiX reveal a stark functional divergence between DMAP and DMAPP. DMAP is stabilized within the UbiX active site through an optimized hydrogen-bonding network that maintains the dimethylallyl moiety in a catalytically competent position throughout the entirety of the performed simulations. In contrast, DMAPP binding induces significant alteration of the enzyme's conformational landscape, resulting predominantly in unreactive trajectories where the substrate is improperly positioned for N5–C1' bond formation with FMN [1]. The hydrogen-bonding network of UbiX does not facilitate proper encompassing of the bulkier diphosphate group, explaining why DMAPP cannot substitute for DMAP in this essential reaction for ubiquinone biosynthesis [1].
| Evidence Dimension | Active-site stabilization and catalytic competency (MD simulation trajectories) |
|---|---|
| Target Compound Data | DMAP: remains at catalytically competent position throughout all MD simulations; proper H-bond network stabilization |
| Comparator Or Baseline | DMAPP: induces significant conformational changes; results mostly in unreactive trajectories; weaker H-bonding to active site |
| Quantified Difference | Qualitative but definitive: DMAP yields catalytically competent poses; DMAPP yields predominantly unreactive trajectories |
| Conditions | Pseudomonas aeruginosa UbiX; molecular dynamics simulations; crystal structures (PDB 4ZAV); in vitro FMN prenylation assay |
Why This Matters
Procurement of DMAP rather than DMAPP is mandatory for any experimental system requiring functional reconstitution of UbiX-dependent prFMN biosynthesis; DMAPP will not support catalysis.
- [1] Żaczek S, Kowalska J, Dybala-Defratyka A. Ligand-Driven Conformational Dynamics Influences Selectivity of UbiX. ChemBioChem. 2018;19(22):2403-2409. View Source
